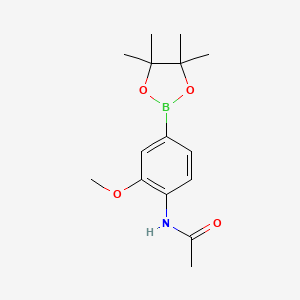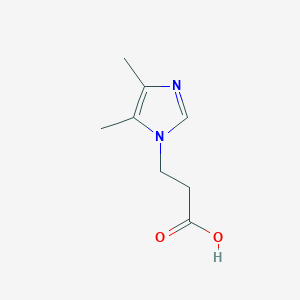
4-((3-Ethyloxetan-3-yl)methoxy)aniline
Vue d'ensemble
Description
4-((3-Ethyloxetan-3-yl)methoxy)aniline (4-EOMA) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that is soluble in many organic solvents, such as dimethyl sulfoxide, acetone, and acetonitrile. 4-EOMA is a versatile compound that can be used in a variety of laboratory experiments and has been used in the development of new drugs and other products.
Mécanisme D'action
4-((3-Ethyloxetan-3-yl)methoxy)aniline is a versatile compound that can be used to study the mechanism of action of drugs. It has been used to study the binding of drugs to their target proteins and to study the effects of drugs on cells and organisms. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs on cells and organisms. It has been used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. It has also been used to study the effects of drugs on the metabolism of cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
4-((3-Ethyloxetan-3-yl)methoxy)aniline has several advantages for laboratory experiments. It is a colorless solid that is soluble in many organic solvents, making it easy to use in experiments. It is also a versatile compound that can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat and light. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 4-((3-Ethyloxetan-3-yl)methoxy)aniline research. One potential direction is to explore its use as a drug delivery system. Another potential direction is to explore its use in the development of new drugs and other products. Additionally, this compound could be used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. Finally, this compound could be used to study the biochemical and physiological effects of drugs on cells and organisms.
Applications De Recherche Scientifique
4-((3-Ethyloxetan-3-yl)methoxy)aniline has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms. In addition, it has been used in the development of new drugs and other products.
Propriétés
IUPAC Name |
4-[(3-ethyloxetan-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSALNVFIQYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735473 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920973-76-8 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)




![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)



![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)
